molecular formula C21H23FN2O2 B3442679 1-(2-ethoxyphenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine

1-(2-ethoxyphenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine

Cat. No.: B3442679
M. Wt: 354.4 g/mol
InChI Key: GNFZEEAULVNAQL-FMIVXFBMSA-N
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Description

1-(2-ethoxyphenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine, also known as EFAP, is a synthetic compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inducing apoptosis or programmed cell death in cancer cells. This compound has also been found to inhibit the expression of certain genes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and pain. This compound has also been found to modulate the activity of certain neurotransmitters such as serotonin and dopamine, which are involved in anxiety and depression.

Advantages and Limitations for Lab Experiments

1-(2-ethoxyphenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, this compound has some limitations. It is relatively expensive compared to other piperazine derivatives, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the research on 1-(2-ethoxyphenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the development of this compound analogs with improved pharmacological properties is an area of interest for future research.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely studied for its potential therapeutic applications. It exhibits various biochemical and physiological effects and has been found to have potent antitumor, anti-inflammatory, analgesic, and anxiolytic effects. The synthesis of this compound is relatively easy, and it has several advantages for lab experiments. Future research on this compound should focus on identifying its molecular targets, exploring its potential therapeutic applications, and developing this compound analogs with improved pharmacological properties.

Scientific Research Applications

1-(2-ethoxyphenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have anti-inflammatory, analgesic, and anxiolytic effects.

Properties

IUPAC Name

(E)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-2-26-20-6-4-3-5-19(20)23-13-15-24(16-14-23)21(25)12-9-17-7-10-18(22)11-8-17/h3-12H,2,13-16H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFZEEAULVNAQL-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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